molecular formula C18H17Cl2N3O4 B2686610 Methyl 2-(2,6-dichloropyridine-3-amido)-5-(morpholin-4-yl)benzoate CAS No. 1424572-03-1

Methyl 2-(2,6-dichloropyridine-3-amido)-5-(morpholin-4-yl)benzoate

Cat. No.: B2686610
CAS No.: 1424572-03-1
M. Wt: 410.25
InChI Key: VKTSBHIIRAAYOP-UHFFFAOYSA-N
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Description

Methyl 2-(2,6-dichloropyridine-3-amido)-5-(morpholin-4-yl)benzoate is a synthetic organic compound that combines a pyridine ring with a benzoate ester and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,6-dichloropyridine-3-amido)-5-(morpholin-4-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Amide Bond: The starting material, 2,6-dichloropyridine-3-carboxylic acid, is first converted to its acid chloride using thionyl chloride. This intermediate is then reacted with 5-(morpholin-4-yl)benzoic acid to form the amide bond.

    Esterification: The resulting amide is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,6-dichloropyridine-3-amido)-5-(morpholin-4-yl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

    Substitution: Products with different substituents on the pyridine ring.

    Hydrolysis: 2-(2,6-dichloropyridine-3-amido)-5-(morpholin-4-yl)benzoic acid.

    Oxidation/Reduction: Various oxidized or reduced forms of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various modifications, making it useful in synthetic organic chemistry.

Biology and Medicine

In medicinal chemistry, Methyl 2-(2,6-dichloropyridine-3-amido)-5-(morpholin-4-yl)benzoate may be explored for its potential as a pharmacophore. Its structural components suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which Methyl 2-(2,6-dichloropyridine-3-amido)-5-(morpholin-4-yl)benzoate exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating them. The pathways involved would be specific to the target and the biological system .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2,6-dichloropyridine-3-amido)-5-(piperidin-4-yl)benzoate: Similar structure but with a piperidine ring instead of a morpholine ring.

    Methyl 2-(2,6-dichloropyridine-3-amido)-5-(pyrrolidin-4-yl)benzoate: Similar structure but with a pyrrolidine ring.

Uniqueness

Methyl 2-(2,6-dichloropyridine-3-amido)-5-(morpholin-4-yl)benzoate is unique due to the presence of the morpholine ring, which can impart different chemical and biological properties compared to similar compounds with different ring structures. This uniqueness can influence its reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

methyl 2-[(2,6-dichloropyridine-3-carbonyl)amino]-5-morpholin-4-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O4/c1-26-18(25)13-10-11(23-6-8-27-9-7-23)2-4-14(13)21-17(24)12-3-5-15(19)22-16(12)20/h2-5,10H,6-9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTSBHIIRAAYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N2CCOCC2)NC(=O)C3=C(N=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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